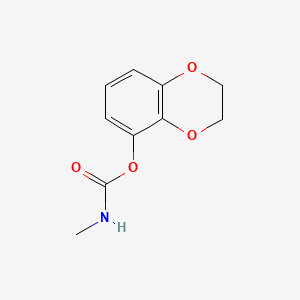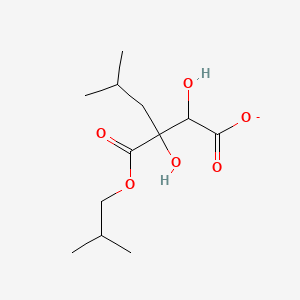
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid with an alcohol, followed by hydroxylation and methylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions, such as solvent choice and temperature, are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-5-methylfuran: Shares a similar backbone but lacks the hydroxyl and ester groups.
2,5-Dihydroxy-3-methylbenzaldehyde: Contains hydroxyl groups but has a different core structure.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties, it has a different functional group arrangement.
Uniqueness
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate is unique due to its combination of hydroxyl, ester, and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H21O6- |
|---|---|
Peso molecular |
261.29 g/mol |
Nombre IUPAC |
2,3-dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate |
InChI |
InChI=1S/C12H22O6/c1-7(2)5-12(17,9(13)10(14)15)11(16)18-6-8(3)4/h7-9,13,17H,5-6H2,1-4H3,(H,14,15)/p-1 |
Clave InChI |
DXSFGONHYYWFBZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC(C(C(=O)[O-])O)(C(=O)OCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
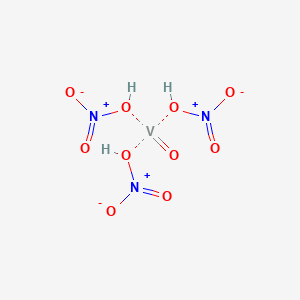
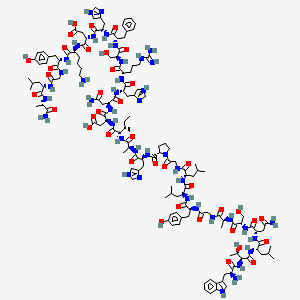
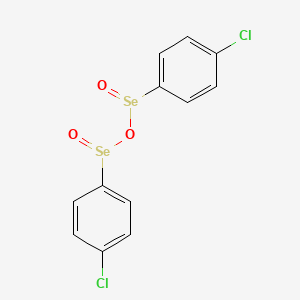

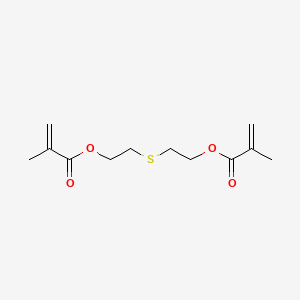
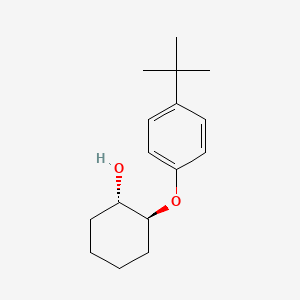
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
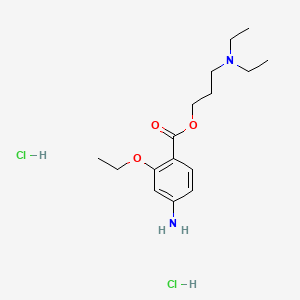
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
